molecular formula C13H14Cl2O3 B3415454 Ciprofibrate D6 CAS No. 2070015-05-1

Ciprofibrate D6

Cat. No.: B3415454
CAS No.: 2070015-05-1
M. Wt: 295.19 g/mol
InChI Key: KPSRODZRAIWAKH-WFGJKAKNSA-N
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Scientific Research Applications

Ciprofibrate-d6 is widely used in scientific research for studying lipid metabolism and its impact on various diseases. Its unique isotopic labeling allows for accurate tracing and understanding of metabolic pathways. Applications include:

Mechanism of Action

Target of Action

Ciprofibrate D6 primarily targets the Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, including the uptake and β-oxidation of fatty acids .

Mode of Action

As an agonist of PPARα, this compound binds to this receptor, activating it . This activation leads to an increase in the transcription of genes related to fatty acid transport across the cell membrane, intracellular lipid trafficking, and both mitochondrial and peroxisomal fatty acid uptake and β-oxidation .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates the β-oxidation of fatty acids, especially in the liver . This process involves the breakdown of fatty acids into two-carbon units, which are then converted into acetyl-CoA, a key molecule in energy metabolism. Additionally, this compound reduces the activity of the cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) .

Pharmacokinetics

This compound is generally well absorbed from the gastrointestinal tract and displays a high degree of binding to albumin . It is metabolized by the hepatic cytochrome P450 (CYP) 3A4 and primarily excreted via the kidneys . The half-life of Ciprofibrate is approximately 80 hours .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of excess body weight has been associated with a greater decrease in non-HDL cholesterol following Ciprofibrate treatment . Furthermore, the efficacy of this compound may also be influenced by the pathophysiology of the disorder being treated .

Safety and Hazards

Ciprofibrate may cause cancer . It is advised to obtain special instructions before use and to wear protective gloves, clothing, and eye protection . If exposed or concerned, one should get medical advice .

Biochemical Analysis

Biochemical Properties

Ciprofibrate D6, like its parent compound Ciprofibrate, interacts with PPARα, a key regulator of lipid metabolism . It selectively activates PPARα over other PPAR subtypes . This interaction with PPARα leads to the transcription of genes related to fatty acid transport, intracellular lipid trafficking, and both mitochondrial and peroxisomal fatty acid uptake .

Cellular Effects

This compound influences cell function by modulating lipid metabolism. It has been shown to decrease plasma levels of triglycerides and increase fasting plasma glucose levels in animal models . It also induces cell cycle arrest in certain hepatocellular carcinoma cells . In hyperlipidemic conditions, it has been observed to suppress the increase in blood lipids .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its agonistic action on PPARα . By activating PPARα, it influences the transcription of a variety of genes involved in lipid metabolism, leading to changes in cellular lipid profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause significant changes in lipid profiles over time. For instance, after four months of treatment, plasma triglyceride concentrations were decreased by 44% .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed to decrease fasting plasma levels of triglycerides and increase fasting plasma glucose levels when administered at a dose of 10 mg/kg .

Metabolic Pathways

This compound is involved in the PPARα-mediated lipid metabolism pathway . It interacts with PPARα to influence the transcription of genes related to fatty acid transport and metabolism .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a PPARα agonist, it is likely to be found in the nucleus where it can influence gene transcription .

Preparation Methods

The synthesis of ciprofibrate-d6 involves several steps, including cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis . The general synthetic route can be summarized as follows:

    Cyclization: Formation of the cyclopropyl ring.

    Acylation: Introduction of the acyl group.

    Baeyer-Villiger Oxidation: Conversion of ketones to esters.

    Alcoholysis: Reaction with alcohol to form esters.

    Alkylation: Introduction of alkyl groups.

    Hydrolysis: Conversion of esters to carboxylic acids.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Ciprofibrate-d6 undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohols to ketones or carboxylic acids.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ciprofibrate-d6 is compared with other fibrate derivatives such as fenofibrate, bezafibrate, and gemfibrozil . While all these compounds share a common mechanism of action through PPARα activation, ciprofibrate-d6’s unique isotopic labeling makes it particularly useful for metabolic studies. Similar compounds include:

Ciprofibrate-d6 stands out due to its deuterated form, which provides enhanced stability and accuracy in analytical applications .

Properties

IUPAC Name

3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSRODZRAIWAKH-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070015-05-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070015-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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